molecular formula C24H17ClN4O4 B11583818 (2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide

(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide

Cat. No.: B11583818
M. Wt: 460.9 g/mol
InChI Key: DCMJRDQUVWSIGM-FOWTUZBSSA-N
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Description

The compound (2E)-3-[2-(4-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity, and a furan moiety, which can enhance its chemical reactivity and binding properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(4-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the 4-chlorophenoxy group: This step involves a nucleophilic substitution reaction where a chlorophenol derivative reacts with the pyrido[1,2-a]pyrimidine core.

    Attachment of the furan moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a furan-containing reagent.

    Formation of the cyano group: This step typically involves a cyanation reaction using reagents like sodium cyanide or potassium cyanide.

    Final assembly of the compound: The final step involves the formation of the enamide linkage through a condensation reaction between the cyano group and an appropriate amine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(4-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE: can undergo various chemical reactions, including:

    Oxidation: The furan moiety can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.

    Condensation: The enamide linkage can participate in condensation reactions to form larger conjugated systems.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Condensation: Acid or base catalysts to facilitate the formation of the enamide linkage.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Condensation: Larger conjugated systems with extended π-electron networks.

Scientific Research Applications

(2E)-3-[2-(4-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE:

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: As a precursor for the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(4-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The pyrido[1,2-a]pyrimidine core can bind to enzymes or receptors, modulating their activity. The furan moiety can enhance binding affinity and specificity, while the cyano group can participate in hydrogen bonding and other interactions. These combined effects can lead to the inhibition or activation of specific biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[2-(4-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE: can be compared with other pyrido[1,2-a]pyrimidine derivatives, such as:

Uniqueness

The unique combination of the chlorophenoxy group, the pyrido[1,2-a]pyrimidine core, and the furan moiety in (2E)-3-[2-(4-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE provides distinct chemical and biological properties

Properties

Molecular Formula

C24H17ClN4O4

Molecular Weight

460.9 g/mol

IUPAC Name

(E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C24H17ClN4O4/c1-15-4-2-10-29-21(15)28-23(33-18-8-6-17(25)7-9-18)20(24(29)31)12-16(13-26)22(30)27-14-19-5-3-11-32-19/h2-12H,14H2,1H3,(H,27,30)/b16-12+

InChI Key

DCMJRDQUVWSIGM-FOWTUZBSSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NCC3=CC=CO3)OC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NCC3=CC=CO3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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